molecular formula C8H5F3O4 B6163514 4,5-dihydroxy-2-(trifluoromethyl)benzoic acid CAS No. 1780020-42-9

4,5-dihydroxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B6163514
CAS No.: 1780020-42-9
M. Wt: 222.1
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Description

4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O4. This compound is characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group into a benzoic acid derivative. One common method is the trifluoromethylation of 4,5-dihydroxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl groups can form hydrogen bonds with target proteins, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid
  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid

Uniqueness

4,5-Dihydroxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of two hydroxyl groups in the ortho position relative to the trifluoromethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1780020-42-9

Molecular Formula

C8H5F3O4

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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